4-(4-Bromophenyl)-2-chloro-1-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

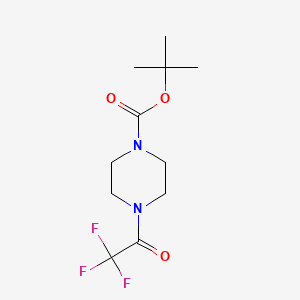

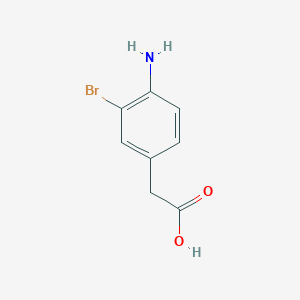

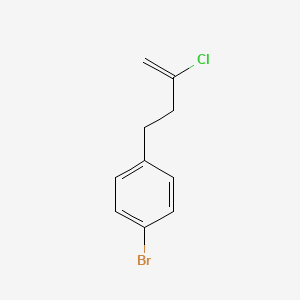

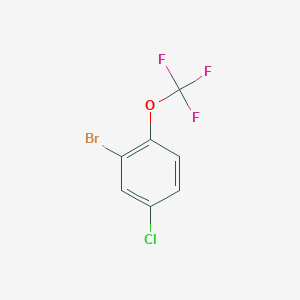

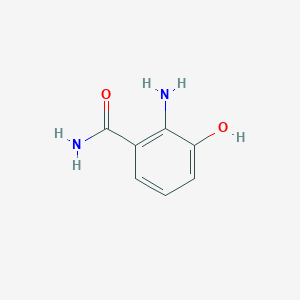

4-(4-Bromophenyl)-2-chloro-1-butene, also known as 4-BPBCB, is an organic compound that is used in various scientific research applications. It is an acyclic alkyne with two sp2-hybridized carbon atoms and three sp3-hybridized carbon atoms. It has a molecular formula of C10H7BrCl and a molecular weight of 254.04 g/mol. 4-BPBCB is typically used as an intermediate in the synthesis of other compounds, and has been studied for its potential application in drug synthesis and other biochemical processes.

Scientific Research Applications

Stereochemistry in Organic Synthesis

The stereochemical outcomes of reactions involving halogenated phenyl compounds, such as through McMurry coupling, have been studied. This process, involving 4-bromophenyl derivatives, leads to the formation of bis(bromophenyl)-substituted butenes with specific cis:trans ratios, highlighting the intricate control of stereochemistry in organic synthesis (Daik et al., 1998).

Rotational Isomerism and Molecular Structure

Research on 4-halobutenes, including bromo and chloro derivatives, has provided insights into their rotational isomerism. These studies have revealed the existence of different rotational isomers and their stability, contributing to a deeper understanding of molecular structure and behavior (Crowder & Smyrl, 1971).

Catalytic Reactions and Asymmetric Synthesis

Investigations into the hydrovinylation reactions of olefins offer insights into asymmetric catalysis. For example, the codimerization of ethylene with functionalized vinylarenes, such as 4-bromostyrene, produces 3-(4-bromophenyl)-1-butene with high yield and selectivity. This process illustrates the application of catalytic systems in achieving selective synthesis of functionally rich compounds (RajanBabu et al., 2003).

Electrochemical Synthesis

Electrochemical methods have been applied to synthesize and functionalize compounds related to 4-(4-Bromophenyl)-2-chloro-1-butene. These methods provide efficient pathways for the generation of complex molecules through controlled reactions, such as the electrooxidative double ene-type chlorination (Uneyama et al., 1983).

Molecular Electronics

In the realm of molecular electronics, aryl bromides serve as crucial building blocks for the synthesis of molecular wires and other components. The efficient transformation of such halogenated compounds into oligo(phenylenevinylene) and oligo(phenyleneethynylene) structures underlines their significance in developing electronic materials (Stuhr-Hansen et al., 2005).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-bromo-4-(3-chlorobut-3-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrCl/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHDKYXQUXEUKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=C(C=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578916 |

Source

|

| Record name | 1-Bromo-4-(3-chlorobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226570-78-1 |

Source

|

| Record name | 1-Bromo-4-(3-chloro-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226570-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(3-chlorobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1287719.png)